ethyl 4,4-dimethoxy-3-oxopentanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4,4-dimethoxy-3-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-5-14-8(11)6-7(10)9(2,12-3)13-4/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXPBCWEQVAAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 4,4 Dimethoxy 3 Oxopentanoate
Direct Synthesis Approaches
Direct methods focus on forming the core pentanoate structure through key bond-forming reactions like condensation or alkylation, incorporating the required functional groups from carefully selected starting materials.
A conceptually straightforward approach would involve the esterification of a corresponding carboxylic acid, 4,4-dimethoxy-3-oxopentanoic acid , with ethanol (B145695) under acidic conditions (Fischer esterification) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) for milder conditions. orgsyn.orgnih.gov
However, the primary challenge lies in the synthesis of the acid precursor itself. An alternative strategy might involve the ketalization of a precursor such as ethyl 3,4-dioxopentanoate . This would require the selective protection of the C4-ketone in the presence of the C3-ketone, which is chemically challenging due to the similar reactivity of the two carbonyl groups. Such a reaction would likely yield a mixture of products, including the desired compound, the isomeric ethyl 3,3-dimethoxy-4-oxopentanoate, and the diketal, necessitating complex purification.
One of the most powerful and classic methods for synthesizing β-keto esters is the Claisen condensation. libretexts.orgorgsyn.orgorgsyn.org For the synthesis of ethyl 4,4-dimethoxy-3-oxopentanoate, a crossed Claisen condensation represents a highly plausible route. uwindsor.cachemistrysteps.comlibretexts.org This reaction involves the condensation of two different esters, where one ester can form an enolate (the nucleophile) and the other acts as the acylating agent (the electrophile).
To avoid a complex mixture of products, this reaction is most effective when the electrophilic ester partner cannot form an enolate itself. A proposed strategy would involve the reaction of ethyl acetate (B1210297) with a non-enolizable ester such as methyl dimethoxyacetate . In this scenario, a strong base like sodium ethoxide would deprotonate ethyl acetate to form its enolate. This enolate would then attack the carbonyl group of methyl dimethoxyacetate, followed by the elimination of methoxide (B1231860) to yield the target β-keto ester. To minimize the self-condensation of ethyl acetate, the reaction would ideally be performed by slowly adding ethyl acetate to a mixture of the base and methyl dimethoxyacetate. chemistrysteps.com
Table 1: Proposed Reactants for Crossed Claisen Condensation
| Role | Compound | Key Features |
| Nucleophile Precursor | Ethyl Acetate | Contains enolizable α-hydrogens. |
| Electrophile | Methyl Dimethoxyacetate | Lacks α-hydrogens; cannot self-condense. |
| Base | Sodium Ethoxide | Strong base to generate the enolate. |
| Solvent | Ethanol (anhydrous) | Compatible with the base and reactants. |
Constructing the pentanoate backbone via alkylation is theoretically possible but presents significant practical challenges. One hypothetical route could involve the alkylation of the enolate of ethyl 3,3-dimethoxypropanoate with a methyl halide. However, this approach would form the wrong isomer, ethyl 2-methyl-3,3-dimethoxypropanoate.
A more correct, though complex, approach would require a two-carbon extension of a precursor like 1,1-dimethoxypropanone . This could involve forming the enolate of the ketone and reacting it with an ethyl haloacetate. This method is generally less efficient for constructing β-keto esters compared to condensation reactions due to potential side reactions and difficulties in controlling regioselectivity.
Indirect Synthetic Routes via Precursor Transformation
Indirect routes leverage more readily available starting materials, modifying them in one or more steps to arrive at the target structure.
A powerful indirect method involves the C-acylation of a simple ester enolate. This approach uses a readily available ester, such as ethyl acetate , as the foundational two-carbon unit. The strategy involves generating the enolate of ethyl acetate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to ensure complete and irreversible enolate formation.
This pre-formed enolate can then be treated with an appropriate acylating agent. For the synthesis of this compound, the ideal acylating agent would be dimethoxyacetyl chloride . This acyl chloride would react with the ethyl acetate enolate to directly form the carbon-carbon bond between C2 and C3, yielding the desired product after an aqueous workup. The precursor, dimethoxyacetic acid , can be synthesized and subsequently converted to the acyl chloride using standard reagents like thionyl chloride or oxalyl chloride. wikipedia.org
Table 2: Proposed Acylation of Ethyl Acetate Enolate
| Step | Reagents & Conditions | Purpose |
| 1. Enolate Formation | Ethyl Acetate, Lithium Diisopropylamide (LDA), THF, -78 °C | To generate the nucleophilic enolate of ethyl acetate quantitatively. |
| 2. Acylation | Dimethoxyacetyl Chloride in THF | To introduce the dimethoxyacetyl group, forming the C2-C3 bond. |
| 3. Workup | Aqueous acid (e.g., NH₄Cl solution) | To neutralize the reaction mixture and isolate the product. |
Another viable indirect strategy begins with a dicarbonyl compound that already contains the required dimethoxy acetal (B89532) functionality. A suitable precursor would be 1,1-dimethoxypropanone . nih.govnist.gov This ketone could be converted into the target β-keto ester through carboxylation of its enolate.
The process would involve forming the enolate of 1,1-dimethoxypropanone using a strong base like LDA. This enolate could then be quenched with an electrophilic source of the ethoxycarbonyl group, such as ethyl chloroformate or diethyl carbonate . Reaction with ethyl chloroformate would directly yield the target compound. This method effectively builds the ester functionality onto a pre-existing ketone scaffold, offering a convergent and potentially efficient route to this compound.
Reactivity and Chemical Transformations of Ethyl 4,4 Dimethoxy 3 Oxopentanoate
Reactions at the Ketone Moiety (Masked)
The ketone at the 3-position is protected as a dimethyl acetal (B89532). This protecting group strategy is crucial for reactions targeting other parts of the molecule, as it prevents the ketone from undergoing unwanted side reactions. However, the acetal can be selectively removed to liberate the ketone for subsequent transformations.
De-ketalization and Subsequent Carbonyl Reactions
The primary reaction at the masked ketone is its deprotection, or de-ketalization, to reveal the parent carbonyl group. This transformation is typically achieved under acidic conditions, which promote the hydrolysis of the acetal. The resulting ethyl 3,4-dioxopentanoate can then participate in a variety of classical carbonyl reactions.
Common de-ketalization conditions involve the use of aqueous mineral acids, such as hydrochloric acid or sulfuric acid, or Lewis acids in the presence of a water source. The general mechanism involves protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form an oxonium ion. Subsequent attack by water and loss of a second molecule of methanol regenerates the ketone.
| Reagent/Condition | Description | Expected Outcome |
| Dilute aq. HCl | Mild acidic hydrolysis. | Formation of ethyl 3,4-dioxopentanoate. |
| Acetic acid / water | Weaker acid catalysis, may require heating. | Regeneration of the ketone. |
| Pyridinium p-toluenesulfonate (PPTS) in acetone (B3395972)/water | Mild and selective acidic catalyst. | Deprotection to the diketone. |
Once deprotected, the newly formed diketone can undergo various reactions, such as reduction, reductive amination, or condensation reactions to form heterocyclic structures.
Reactions with Nucleophiles Following Deprotection
Following the removal of the acetal protecting group, the exposed ketone at the 3-position, as well as the ketone at the 4-position, become susceptible to nucleophilic attack. A wide array of nucleophiles can be employed to form new carbon-carbon or carbon-heteroatom bonds.
For instance, Grignard reagents or organolithium compounds can add to the carbonyl groups to form tertiary alcohols. Similarly, reactions with stabilized ylides, such as those used in the Wittig reaction, can be employed to form alkenes.
| Nucleophile | Reaction Type | Product Type |
| Grignard Reagents (R-MgX) | Nucleophilic Addition | Tertiary Alcohols |
| Organolithium Reagents (R-Li) | Nucleophilic Addition | Tertiary Alcohols |
| Wittig Reagents (Ph₃P=CHR) | Olefination | Alkenes |
| Hydrazine (B178648) derivatives | Condensation | Pyrazoles or other N-heterocycles |
Reactions at the Ester Moiety
The ethyl ester functionality of ethyl 4,4-dimethoxy-3-oxopentanoate can undergo transformations characteristic of carboxylic acid derivatives, most notably transesterification and hydrolysis.
Transesterification Reactions
Transesterification involves the exchange of the ethyl group of the ester with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. Acid-catalyzed transesterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol. Base-catalyzed transesterification involves the attack of an alkoxide on the ester carbonyl.
The choice of catalyst and reaction conditions can influence the efficiency of the transformation. For β-keto esters, specific catalysts have been developed to promote selective transesterification.
| Catalyst | Alcohol (R'-OH) | Conditions | Product |
| Sulfuric Acid (cat.) | Methanol | Reflux | Mthis compound |
| Sodium Methoxide (B1231860) (cat.) | Methanol | Reflux | Mthis compound |
| Titanium(IV) isopropoxide | Benzyl (B1604629) alcohol | Heating | Benzyl 4,4-dimethoxy-3-oxopentanoate |
Hydrolysis and Carboxylic Acid Derivatization
The ester can be hydrolyzed to the corresponding carboxylic acid, 4,4-dimethoxy-3-oxopentanoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process that drives the reaction to completion. Subsequent acidification of the resulting carboxylate salt yields the free carboxylic acid.
The resulting carboxylic acid can then be converted into a variety of other derivatives, such as acid chlorides, amides, or other esters, using standard synthetic methodologies.
| Condition | Intermediate Product | Final Product (after workup) |
| aq. NaOH, heat | Sodium 4,4-dimethoxy-3-oxopentanoate | 4,4-dimethoxy-3-oxopentanoic acid |
| aq. HCl, heat | - | 4,4-dimethoxy-3-oxopentanoic acid |
Reactions at the α-Carbon (Enolizable Position)
The α-carbon, located between the ester and the masked ketone, possesses acidic protons due to the electron-withdrawing nature of the two adjacent carbonyl-containing groups (the ester and the acetal-protected ketone). This acidity allows for the formation of a resonance-stabilized enolate ion upon treatment with a suitable base. This enolate is a potent nucleophile and can participate in a variety of bond-forming reactions.
The choice of base is critical for controlling the extent of enolate formation. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are commonly used to ensure complete deprotonation.
| Base | Reaction Type | Electrophile | Product Type |
| Sodium Hydride (NaH) | Alkylation | Alkyl Halide (R-X) | α-Alkyl-ethyl 4,4-dimethoxy-3-oxopentanoate |
| Lithium Diisopropylamide (LDA) | Acylation | Acyl Chloride (RCOCl) | α-Acyl-ethyl 4,4-dimethoxy-3-oxopentanoate |
| Sodium Ethoxide (NaOEt) | Michael Addition | α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound |
The reactivity at the α-carbon provides a powerful tool for carbon-carbon bond formation, enabling the synthesis of more complex molecular architectures. For example, the alkylated or acylated products can serve as intermediates in the synthesis of various carbocyclic and heterocyclic systems.
Cyclization and Rearrangement PathwaysNo specific data found.
It is important to note that the absence of information in readily accessible sources does not necessarily mean that the chemistry of this compound is unexplored. This information may exist in proprietary industrial research or less common journals not indexed in major databases.
For reference, the general reactivity of analogous β-keto esters, such as ethyl acetoacetate (B1235776), involves the formation of a stabilized enolate upon treatment with a suitable base. This enolate is a versatile nucleophile that readily participates in a variety of carbon-carbon bond-forming reactions.
Given the constraints, a detailed and scientifically accurate article focusing solely on the chemical transformations of this compound cannot be generated at this time. Further primary research would be required to elucidate the specific reactivity of this compound.
Applications of Ethyl 4,4 Dimethoxy 3 Oxopentanoate As a Synthetic Building Block
Precursor in Heterocyclic Synthesis
The reactivity of ethyl 4,4-dimethoxy-3-oxopentanoate, primarily dictated by its β-ketoester moiety, enables its participation in various cyclocondensation reactions to form heterocyclic frameworks. The dimethoxy acetal (B89532) group can be retained in the final product or strategically deprotected to reveal a ketone functionality for further elaboration.
While direct literature specifically detailing the use of this compound in pyrimidine (B1678525) synthesis is not extensively documented, the established reactivity of β-keto acetals provides a strong basis for its application in this context. The general synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine-containing species.
A plausible and well-established route for the synthesis of pyrimidine derivatives from a β-keto acetal like this compound involves a condensation reaction with an amidine or its hydrochloride salt. acs.org In this reaction, the β-ketoester functionality of the this compound would react with the amidine, leading to the formation of the pyrimidine ring. The reaction typically proceeds through a series of addition, condensation, and cyclization steps to afford the final pyrimidine product. The dimethoxy acetal group at the 4-position of the starting material would likely be carried through the synthesis, yielding a pyrimidine with a dimethoxymethyl substituent.
A representative, albeit analogous, reaction is the synthesis of pyrimidines from β-keto acetals and amidines, which has been reported in the literature. acs.org This established transformation supports the potential of this compound to serve as a precursor for pyrimidine derivatives.
Table 1: Analogous Synthesis of Pyrimidines from β-Keto Acetals
| Reactant 1 | Reactant 2 | Product | Reference |
| β-Keto Acetal | Amidine | Substituted Pyrimidine | acs.org |
The synthesis of coumarins, a prominent class of heterocyclic compounds, can be achieved through various condensation reactions, with the Pechmann and Knoevenagel condensations being among the most common. nih.govresearchgate.netjsynthchem.com These reactions typically utilize a phenol (B47542) and a β-ketoester. Given its β-ketoester functionality, this compound is a suitable candidate for participating in such transformations to yield substituted coumarin (B35378) frameworks.
In a typical Pechmann condensation, a phenol is reacted with a β-ketoester in the presence of an acid catalyst. The reaction proceeds through transesterification followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts type acylation) and subsequent dehydration to form the coumarin ring. When employing this compound, the resulting coumarin would bear a substituent derived from the acetal-containing side chain at the 4-position of the coumarin core.
Alternatively, the Knoevenagel condensation of a salicylaldehyde (B1680747) with this compound, under basic conditions, would also be expected to yield a coumarin derivative. This reaction involves the formation of a new carbon-carbon bond followed by an intramolecular cyclization and elimination of water.
The construction of pyrandione scaffolds can also be envisioned using this compound as a key building block. Pyrandiones are six-membered heterocyclic rings containing two carbonyl groups. The reactivity of the β-ketoester in this compound allows it to undergo Michael additions and subsequent cyclizations.
For instance, in a reaction with an α,β-unsaturated carbonyl compound, the enolate of this compound can act as a Michael donor. The resulting adduct can then undergo an intramolecular condensation and cyclization to form a pyrandione ring. The specific substitution pattern on the resulting pyrandione would depend on the reaction partner and the conditions employed.
Intermediate in Complex Molecule Synthesis
The presence of multiple, differentially reactive functional groups makes this compound a valuable intermediate in the synthesis of more complex molecules, including those with defined stereochemistry.
The β-ketoester moiety of this compound is a prime target for asymmetric reduction to generate a chiral β-hydroxy ester. google.com This transformation can be achieved using various chiral reducing agents or through enzymatic catalysis, which often provides high enantioselectivity. The resulting chiral β-hydroxy ester is a versatile building block for the synthesis of a wide range of enantiomerically pure compounds.
The dimethoxy acetal group can serve as a protected form of a ketone, which can be unveiled at a later stage of the synthesis. This strategy allows for the selective manipulation of other functional groups in the molecule without affecting the latent ketone. The ability to generate chiral centers while carrying a protected carbonyl functionality highlights the utility of this compound in the stereoselective synthesis of complex intermediates. rsc.org
Table 2: Potential Transformations for Chiral Intermediate Synthesis
| Starting Material | Transformation | Product | Significance |
| This compound | Asymmetric Reduction | Chiral β-hydroxy ester | Building block for enantiopure molecules |
| Chiral β-hydroxy ester from above | Acetal Deprotection | Chiral β-hydroxy ketone | Intermediate for further functionalization |
Statins are a class of cholesterol-lowering drugs that feature a characteristic dihydroxy heptanoic acid side chain. The synthesis of this side chain often involves the use of chiral building blocks derived from β-ketoesters. By analogy with structurally related compounds, this compound can be considered a potential precursor for the synthesis of statin analogs.
The chemoenzymatic synthesis of δ-keto β-hydroxy esters has been demonstrated as a key step in preparing intermediates for statin synthesis. researchgate.net This involves the selective reduction of a β-keto ester that also contains a protected ketone. In the case of this compound, asymmetric reduction of the β-keto group would yield a chiral β-hydroxy ester. Subsequent manipulation of the ester group and deprotection of the acetal would provide an intermediate with the requisite functionalities for elaboration into a statin side chain analog.
The use of enzymatic reductions in the synthesis of statin precursors is well-established and offers a sustainable and highly selective method for introducing chirality. mdpi.com The structural motifs present in this compound align well with the starting materials often employed in these biocatalytic approaches to statin synthesis. jchemrev.com
Contributions to Polyketide Analogs
Polyketides are a large and structurally diverse class of natural products synthesized by a family of enzymes known as polyketide synthases (PKSs). researchgate.net These enzymes construct complex molecules through the iterative condensation of simple acyl-CoA building blocks, such as malonyl-CoA. nih.gov The field of synthetic biology has opened avenues for creating "unnatural" natural products by introducing synthetically modified extender units into the biosynthetic pathways. nih.govbiorxiv.org
This compound serves as an excellent starting material for the synthesis of such non-natural building blocks. Its gem-dimethoxy group represents a stable, protected form of a ketone, which can be carried through several synthetic steps. Chemists can modify the ester portion of the molecule and convert it into a specialized acyl-CoA analog or a diketide thioester. When this synthetic building block is supplied to an engineered PKS system, it can be incorporated into a growing polyketide chain. researchgate.net This strategy allows for the creation of novel polyketide analogs containing unique structural motifs not readily accessible through natural biosynthetic pathways, thereby enabling the exploration of new chemical space and potentially novel biological activities. nih.gov
Utility in Biocatalysis for Stereoselective Transformations
Biocatalysis has emerged as a powerful tool in modern chemistry, offering highly selective and environmentally benign alternatives to traditional chemical methods. tudelft.nlsphinxsai.com Enzymes, particularly oxidoreductases, are widely used to perform stereoselective reductions of prochiral ketones to produce valuable chiral alcohols. tudelft.nlnih.gov this compound, as a β-keto ester, is an ideal candidate for such transformations.
Substrate for Enzymatic Reductions of Carbonyl Groups
The β-keto group in this compound is a prime target for enzymatic reduction by a variety of biocatalysts, including isolated enzymes and whole-cell systems. Carbonyl reductases, ketoreductases, and alcohol dehydrogenases (ADHs) are classes of enzymes known to efficiently catalyze the reduction of β-keto esters. nih.govrsc.orgresearchgate.net Whole-cell biocatalysts, such as Baker's yeast (Saccharomyces cerevisiae) and various bacteria like Lactobacillus kefir, are frequently employed for these reductions as they contain a suite of reductases and can internally regenerate the necessary cofactors (NADH or NADPH). sphinxsai.comcjcatal.comtum.de
The utility of these biocatalysts has been extensively demonstrated on a wide range of carbonyl compounds, confirming their applicability to substrates like this compound.
Table 1: Examples of Biocatalysts for Carbonyl Reduction
| Biocatalyst | Enzyme Class/Organism | Typical Substrates |
|---|---|---|
| Carbonyl Reductase (ChKRED20) | Short-Chain Dehydrogenase/Reductase (SDR) | Ethyl 4-chloro-3-oxobutanoate researchgate.net |
| Aldehyde Reductase | Aldehyde Reductase | Ethyl 4-chloro-3-oxobutanoate nih.gov |
| Baker's Yeast | Saccharomyces cerevisiae (Whole Cell) | Ethyl 4-chloro-3-oxobutanoate, Cyclohexanones sphinxsai.comcjcatal.com |
| Lactobacillus kefir | Whole Cell Biocatalyst | Ethyl 4-chloroacetoacetate tum.de |
| SmADH2 | Alcohol Dehydrogenase (ADH) | Ethyl acetoacetate (B1235776) rsc.org |
Asymmetric Synthesis of Chiral Alcohols
A key advantage of using biocatalysts is their ability to perform reductions with high stereoselectivity, yielding chiral alcohols in high enantiomeric purity. tudelft.nl The enzymatic reduction of the prochiral ketone in this compound can produce either the (R) or (S) configured alcohol, depending on the specific enzyme used. This asymmetric synthesis is critical for producing enantiopure compounds that are often required as intermediates in the pharmaceutical industry. nih.gov
The effectiveness of this approach is well-documented for the structurally similar substrate, ethyl 4-chloro-3-oxobutanoate. The data from these studies provide a strong indication of the expected outcomes for the biocatalytic reduction of this compound. For example, specific enzymes can be selected to favor one enantiomer over the other, often achieving excellent yields and near-perfect enantiomeric excess (e.e.). tum.denih.gov
Table 2: Research Findings on Asymmetric Reduction of a β-Keto Ester Analog (Ethyl 4-chloro-3-oxobutanoate)
| Biocatalyst | Product Configuration | Yield | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|
| Sporobolomyces salmonicolor (Aldehyde Reductase) | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 95.4% | 86% | nih.gov |
| Lactobacillus kefir | (S)-Ethyl 4-chloro-3-hydroxybutanoate | 97% | 99.5% | tum.de |
| Yeast Fermentation Broth (with β-cyclodextrin) | (S)-Ethyl 4-chloro-3-hydroxybutanoate | 76% | 92% | cjcatal.com |
| Chryseobacterium sp. CA49 (Carbonyl Reductase ChKRED20) | (S)-Ethyl 4-chloro-3-hydroxybutanoate | >99% (Conversion) | >99.5% | researchgate.net |
These findings underscore the potential of this compound as a substrate for producing valuable, optically active synthons for further chemical elaboration.
Mechanistic Investigations of Reactions Involving Ethyl 4,4 Dimethoxy 3 Oxopentanoate
Detailed Reaction Pathway Elucidation
Transition State Analysis in Key Transformations
No published studies were identified that specifically analyze the transition states in key chemical transformations involving ethyl 4,4-dimethoxy-3-oxopentanoate. Such analyses are crucial for understanding the energy profiles of reactions and the geometries of intermediate structures, but this information is not available for this compound.
Role of Catalysts in Reaction Stereoselectivity and Regioselectivity
While catalysis is a fundamental aspect of organic synthesis, the scientific literature does not provide specific examples or detailed studies on how catalysts influence the stereoselectivity or regioselectivity of reactions where this compound is a substrate.
Kinetic Studies
Reaction Rate Determinations
There is no available data concerning the reaction rates of this compound under various conditions. Kinetic studies, which would provide this information, have not been published.
Influence of Substituents on Reaction Kinetics
The effect of different substituents on the reaction kinetics of this compound has not been a subject of published research. Consequently, no data tables or detailed findings can be presented on this topic.
Theoretical and Computational Studies of Ethyl 4,4 Dimethoxy 3 Oxopentanoate and Its Reactions
Conformational Analysis
The reactivity and physical properties of a flexible molecule such as ethyl 4,4-dimethoxy-3-oxopentanoate are intrinsically linked to its three-dimensional shape. Conformational analysis is the computational study of the various spatial arrangements (conformers) a molecule can adopt through the rotation of its single bonds and the relative energies of these structures.
For a molecule with several rotatable bonds, such as the C-C and C-O bonds in the ethyl ester and dimethoxy acetal (B89532) groups, a systematic search of the potential energy surface is necessary to locate the stable, low-energy conformers. A common approach involves using molecular mechanics or semi-empirical methods for an initial broad search, followed by higher-level Density Functional Theory (DFT) calculations for geometry optimization and energy refinement of the most stable conformers. A functional like M06-2X with a basis set such as 6-311+G(d,p) is often employed for its accuracy in describing non-covalent interactions that are crucial in determining conformational preferences. nih.gov
The analysis would identify various staggered and eclipsed forms, with the staggered conformations generally being more stable due to reduced steric hindrance. The relative energies of these conformers determine their population at a given temperature. An illustrative table of such a conformational analysis is presented below, showing hypothetical relative energies for different conformers.
Interactive Data Table: Hypothetical Conformational Analysis of this compound
| Conformer ID | Dihedral Angle 1 (°C-C-C=O) | Dihedral Angle 2 (°O-C-O-C) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Conf-1 | 180 (anti) | 60 (gauche) | 0.00 |
| Conf-2 | 60 (gauche) | 60 (gauche) | 0.85 |
| Conf-3 | 180 (anti) | 180 (anti) | 1.20 |
| Conf-4 | -60 (gauche) | 60 (gauche) | 0.85 |
Electronic Structure Investigations
The electronic structure of a molecule dictates its reactivity. DFT calculations are a cornerstone for investigating the electronic properties of organic molecules. Key aspects of the electronic structure of this compound that would be investigated include the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For a β-keto ester, the HOMO is typically localized on the enolate form, while the LUMO is centered on the carbonyl carbons, indicating their electrophilic nature.
Another important tool is the calculation of the molecular electrostatic potential (MEP) surface. The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl and methoxy (B1213986) oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) near the acidic α-protons, indicating sites for nucleophilic attack or deprotonation.
Interactive Data Table: Illustrative Electronic Properties of this compound (DFT/B3LYP/6-31G(d))
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Associated with electron-donating ability |
| LUMO Energy | -0.8 eV | Associated with electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability |
| Dipole Moment | 2.5 D | Reflects overall molecular polarity |
Prediction of Reactivity and Selectivity
Computational chemistry offers powerful tools to predict where and how a molecule will react. For this compound, this involves identifying the most reactive sites for both nucleophilic and electrophilic attack.
Reactivity descriptors derived from conceptual DFT, such as Fukui functions and local softness indices, can quantify the reactivity of specific atoms in the molecule. nih.gov The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. This allows for the prediction of the most likely sites for nucleophilic attack (where f+(r) is large) and electrophilic attack (where f-(r) is large). For a β-keto ester, the carbonyl carbons are predicted to be the primary electrophilic sites, while the α-carbon is the main nucleophilic site upon deprotonation. researchgate.net
The relative reactivity of the ketone and ester carbonyl groups can also be assessed. Generally, ketones are more reactive towards nucleophiles than esters due to the electron-donating resonance effect of the ester's alkoxy group, which reduces the electrophilicity of the carbonyl carbon. stackexchange.com Computational models can quantify this difference by comparing the LUMO energies and the partial positive charges on the respective carbonyl carbons.
Computational Modeling of Reaction Mechanisms
Theoretical chemistry allows for the detailed exploration of reaction pathways, providing a step-by-step map of how reactants are converted into products. This involves locating and characterizing the transition states (the energy maxima along the reaction coordinate) and any intermediates (local energy minima).
A key reaction of β-keto esters is the formation of an enolate upon treatment with a base. The mechanism of this proton transfer can be modeled, including the role of the solvent. Subsequent reactions of the enolate, such as alkylation or acylation, can also be computationally investigated. For instance, in an alkylation reaction, the transition state for the formation of the new C-C bond would be located, and its energy would determine the reaction's activation barrier and, consequently, its rate. researchgate.net
In more complex transformations, such as palladium-catalyzed reactions, computational modeling can elucidate the entire catalytic cycle. nih.gov This would involve modeling the oxidative addition, ligand exchange, migratory insertion, and reductive elimination steps. By calculating the energy profile of the entire cycle, researchers can understand the rate-determining step and the origins of stereoselectivity or regioselectivity. For this compound, this could involve modeling its behavior in reactions like the Tsuji-Trost allylation, providing insights into the formation of the key π-allylpalladium enolate intermediate. nih.gov
Synthesis and Reactivity of Derivatives and Analogs of Ethyl 4,4 Dimethoxy 3 Oxopentanoate
Modification of the Ester Moiety
The ethyl ester functionality is a versatile handle for derivatization, allowing for its conversion into other esters, amides, and hydrazides, thereby modulating the compound's steric and electronic properties.
Methyl, Propyl, and Benzyl (B1604629) Esters
The synthesis of methyl, propyl, and benzyl esters of 4,4-dimethoxy-3-oxopentanoic acid can be readily achieved through transesterification of the parent ethyl ester. This reaction involves heating the ethyl ester with an excess of the desired alcohol (methanol, propanol (B110389), or benzyl alcohol) in the presence of a catalyst. nih.gov The reaction is typically reversible, and driving the equilibrium towards the product is achieved by using a large excess of the new alcohol or by removing the ethanol (B145695) byproduct. nih.govbohrium.com
A variety of catalysts can be employed for this transformation, including protic acids, Lewis acids, organic bases, and heterogeneous catalysts. nih.govnih.gov For instance, silica-supported boric acid has been demonstrated as an effective and recyclable heterogeneous catalyst for the transesterification of β-keto esters under solvent-free conditions, offering high yields (87–95%) with primary and benzylic alcohols. nih.gov Nano-particle based catalysts, such as magnetically separable CuFe₂O₄, have also been used effectively, allowing for high yields and easy catalyst recovery. researchgate.net The reaction of ethyl acetoacetate (B1235776), a related β-keto ester, with benzyl alcohol serves as a model for this transformation, affording the corresponding benzyl ester in high yield. nih.gov Steric hindrance can affect reaction rates, with primary alcohols like methanol (B129727) and propanol reacting more readily than more hindered alcohols. nih.gov
Table 1: Representative Ester Derivatives of 4,4-Dimethoxy-3-oxopentanoic Acid
| Compound Name | Structure | Notes |
|---|---|---|
| Methyl 4,4-dimethoxy-3-oxopentanoate | CH₃OC(=O)CH₂C(=O)C(OCH₃)₂CH₃ | Synthesized via transesterification with methanol. |
| Propyl 4,4-dimethoxy-3-oxopentanoate | CH₃CH₂CH₂OC(=O)CH₂C(=O)C(OCH₃)₂CH₃ | Synthesized via transesterification with propanol. |
| Benzyl 4,4-dimethoxy-3-oxopentanoate | C₆H₅CH₂OC(=O)CH₂C(=O)C(OCH₃)₂CH₃ | Synthesized via transesterification with benzyl alcohol. |
Amide and Hydrazide Derivatives
The conversion of the ester moiety to an amide or hydrazide introduces a nitrogen atom, significantly altering the molecule's hydrogen bonding capacity and chemical reactivity.
Amide derivatives can be synthesized through several routes. One common method is the direct aminolysis of the ester with a primary or secondary amine. However, this reaction can be slow and often requires high temperatures. More general and efficient approaches often involve the use of activated intermediates. For example, β-enamino amides, derived from ethylenediamine, can serve as synthetic equivalents of amide enolates and react with acylating agents to form β-keto amides. nih.gov Another powerful method is the cross-Claisen condensation-like reaction between an ester and an amide enolate, which can be performed under transition-metal-free conditions using a strong base like LiHMDS to yield β-ketoesters from amides and esters. acs.org Alternatively, the dianion of a malonic acid mono-amide can be condensed with an acid chloride, which upon acidic workup and decarboxylation, yields the desired β-keto amide in good yields. researchgate.netthieme-connect.com
Hydrazide derivatives are typically prepared by the reaction of the ester with hydrazine (B178648) hydrate, often with heating in a solvent like ethanol. nih.govresearchgate.net This condensation reaction is a well-established method for converting esters to their corresponding hydrazides. nih.gov The resulting hydrazides are versatile intermediates themselves, capable of reacting with aldehydes and ketones to form hydrazones or serving as precursors for various heterocyclic systems. researchgate.net
Table 2: Amide and Hydrazide Derivatives
| Compound Name | Structure | Notes |
|---|---|---|
| 4,4-Dimethoxy-N-methyl-3-oxopentanamide | CH₃NHC(=O)CH₂C(=O)C(OCH₃)₂CH₃ | Representative amide derivative. |
| 4,4-Dimethoxy-3-oxopentanohydrazide | H₂NNHC(=O)CH₂C(=O)C(OCH₃)₂CH₃ | Synthesized via reaction with hydrazine hydrate. |
Alterations to the Masked Ketone
The dimethoxy ketal at the C4 position serves as a protecting group for a ketone functionality. Its manipulation, either by replacement with a different protecting group or by deprotection followed by reaction at C4, opens up further synthetic possibilities.
Evaluation of Different Protecting Groups (e.g., dialkoxy vs. cyclic ketals)
The acyclic dimethoxy ketal in the title compound is stable under basic and neutral conditions but is sensitive to aqueous acid. For synthetic routes requiring more robust protection, cyclic ketals, such as 1,3-dioxolanes (formed with ethylene (B1197577) glycol) and 1,3-dioxanes (formed with 1,3-propanediol), are common alternatives.
Cyclic acetals and ketals are generally more stable than their acyclic counterparts. acs.org Their formation is also catalyzed by acid, typically with azeotropic removal of water using a Dean-Stark apparatus. The relative stability and rate of cleavage can be tuned; for example, 1,3-dioxanes tend to cleave faster than 1,3-dioxolanes under acidic conditions. nih.gov The choice of protecting group is critical when planning multi-step syntheses. If a reaction requires strongly nucleophilic or basic reagents, both acyclic and cyclic ketals are suitable protecting groups. However, if subsequent steps involve acidic conditions where the C4 ketone must remain masked, a more stable cyclic ketal might be preferable to the dimethoxy group.
Introduction of Other Functionalities at the C4 Position
Functionalization at the C4 position first requires the deprotection of the dimethoxy ketal to reveal the ketone. This is typically achieved under mild aqueous acidic conditions. The resulting compound, ethyl 3,4-dioxopentanoate, is a 1,4-dicarbonyl compound, a class of molecules with unique reactivity. acs.org
The presence of two carbonyl groups allows for a range of transformations. The C4 ketone has an adjacent methyl group, while the C2 position is an active methylene (B1212753) group flanked by two carbonyls. Selective functionalization can be challenging but achievable. For instance, enolate formation at the C5 methyl group under specific basic conditions could allow for subsequent alkylation or aldol (B89426) condensation. More commonly, the highly acidic C2 protons are removed first. To achieve functionalization at C4, strategies involving an "umpolung" or reversal of polarity might be employed, where the C4 position is rendered electrophilic. acs.org For example, after deprotection, the C4-carbonyl could be targeted by nucleophiles. Alternatively, selective protection of the more reactive β-ketoester system could be performed, followed by manipulation of the remaining ketone at C4.
Structural Analogs with Varied Chain Lengths
Varying the length of the carbon backbone of this compound produces structural analogs that are useful for understanding how chain length affects physical and biological properties. This involves synthesizing analogs with either shorter or longer distances between the ester and the masked ketone.
A shorter analog, ethyl 3,3-dimethoxy-2-oxobutanoate , features a four-carbon backbone. Its synthesis can be envisioned through several routes. One approach is the acylation of a ketone enolate with an appropriate chloroformate. A related procedure describes the synthesis of ethyl 3,3-diethoxypropanoate, which involves the acylation of an enol ether followed by a haloform-type reaction. orgsyn.org This methodology could potentially be adapted. Another general method for β-keto ester synthesis is the Claisen condensation, which involves the base-mediated reaction of two ester molecules. youtube.com
A longer analog, ethyl 5,5-dimethoxy-4-oxohexanoate , contains a six-carbon backbone. A general strategy for synthesizing such γ-keto esters is the chain extension of a β-keto ester. For example, a related compound, ethyl 5,5-dimethyl-4-oxohexanoate, can be synthesized from a β-keto ester precursor using a diethylzinc (B1219324) mediator and methylene iodide as a chain-extending agent. Another approach involves the Michael addition of a ketone enolate to an acrylate (B77674) ester. A patented method describes the synthesis of 5-oxohexanoate (B1238966) esters by the catalyzed addition of acetone (B3395972) to an acrylate. google.com This strategy could be adapted by using the enolate of 1,1-dimethoxypropan-2-one and reacting it with ethyl acrylate to build the desired carbon skeleton.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Mthis compound |
| Propyl 4,4-dimethoxy-3-oxopentanoate |
| Benzyl 4,4-dimethoxy-3-oxopentanoate |
| 4,4-Dimethoxy-N-methyl-3-oxopentanamide |
| 4,4-Dimethoxy-3-oxopentanohydrazide |
| Ethyl 3,4-dioxopentanoate |
| Ethyl 3,3-dimethoxy-2-oxobutanoate |
| Ethyl 3,3-diethoxypropanoate |
| Ethyl 5,5-dimethoxy-4-oxohexanoate |
| Ethyl 5,5-dimethyl-4-oxohexanoate |
| Ethyl acetoacetate |
| 1,1-Dimethoxypropan-2-one |
Study of Homologs (e.g., Ethyl 4,4-Dimethoxy-3-oxohexanoate)
Ethyl 4,4-dimethoxy-3-oxohexanoate represents a higher homolog, characterized by an additional methylene group in its carbon chain compared to the parent compound. While specific literature on this exact molecule is scarce, its synthesis can be postulated based on established methods for creating β-keto esters.
A plausible synthetic approach involves the Claisen condensation reaction. This would entail the reaction of ethyl propionylacetate with a suitable electrophile. Alternatively, acylation of an appropriate enolate would provide a pathway to this molecule. For instance, the reaction of the enolate of ethyl 3-oxohexanoate (B1246410) with a methoxymethylating agent in the presence of a strong base could theoretically yield the target compound.
The reactivity of ethyl 4,4-dimethoxy-3-oxohexanoate is dictated by the interplay of its two key functional groups: the β-keto ester and the acetal (B89532). The β-keto ester moiety allows for a range of reactions, including enolate formation, alkylation, and decarboxylation under certain conditions. The acetal group is generally stable under neutral to strongly basic conditions, acting as a protecting group for the ketone. libretexts.orgmasterorganicchemistry.com However, it is susceptible to hydrolysis under acidic conditions, which would regenerate the corresponding ketone. libretexts.org
Table 1: Postulated Synthesis and Reactivity of Ethyl 4,4-Dimethoxy-3-oxohexanoate
| Aspect | Description |
| Plausible Synthetic Route | Claisen condensation or acylation of a corresponding enolate. |
| Key Functional Groups | β-keto ester, Acetal |
| Expected Reactivity | Enolate chemistry at the α-carbon, hydrolysis of the acetal under acidic conditions. |
Investigation of Lower Homologs (e.g., Ethyl 4,4-Dimethoxy-3-oxobutanoate)
The lower homolog, ethyl 4,4-dimethoxy-3-oxobutanoate, has found utility as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds. For instance, it is a precursor in the production of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
The synthesis of ethyl 4,4-dimethoxy-3-oxobutanoate can be achieved through various routes. One documented method involves the reaction of ethyl acetoacetate with a suitable electrophile to introduce the dimethoxymethyl group. Another approach is the condensation of ethyl lithioacetate with 2,2-dimethoxyacetyl chloride.
The reactivity of ethyl 4,4-dimethoxy-3-oxobutanoate mirrors that of its higher homolog, with the β-keto ester and acetal functionalities governing its chemical behavior. The presence of the acetal provides stability in basic media, allowing for selective reactions at the ester or the α-carbon. Acid-catalyzed hydrolysis of the acetal would unmask the ketone, opening up further synthetic possibilities. The molecule can undergo reactions typical of β-keto esters, such as alkylation and acylation at the α-position, and can be used in cyclization reactions to form various heterocyclic systems.
Table 2: Synthesis and Reactivity of Ethyl 4,4-Dimethoxy-3-oxobutanoate
| Aspect | Description |
| Synthetic Application | Intermediate in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. |
| Synthetic Routes | Reaction of ethyl acetoacetate; Condensation of ethyl lithioacetate. |
| Key Functional Groups | β-keto ester, Acetal |
| Chemical Reactivity | Acetal group serves as a ketone protecting group stable to base; undergoes hydrolysis in acid. The β-keto ester allows for enolate formation and subsequent reactions. |
Catalysis in Reactions Involving Ethyl 4,4 Dimethoxy 3 Oxopentanoate
Acid and Base Catalysis in Enolate Chemistry
The chemistry of ethyl 4,4-dimethoxy-3-oxopentanoate is dominated by the reactivity of its enolate form. The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are significantly more acidic than typical α-protons of a single ketone or ester. This enhanced acidity is due to the ability of the resulting conjugate base, the enolate, to delocalize its negative charge across both oxygen atoms, creating a highly stabilized intermediate. Both acid and base catalysis can be employed to facilitate the formation of the enol or enolate, which are key nucleophilic intermediates in many carbon-carbon bond-forming reactions.
Under base catalysis , a base removes an α-proton to directly generate the enolate anion. The strength of the base required depends on the specific β-dicarbonyl compound; for β-keto esters like this compound (with a pKa around 11), a relatively strong base such as an alkoxide (e.g., sodium ethoxide) is sufficient to generate a significant concentration of the enolate at equilibrium. This enolate is a potent nucleophile, readily participating in reactions such as alkylations and condensations. The formation of the doubly-stabilized enolate is often the driving force for these reactions.
Under acid catalysis , the ketone carbonyl is first protonated, which significantly increases the acidity of the α-protons. A weak base, such as water or the conjugate base of the acid catalyst, can then deprotonate the α-carbon to form a neutral enol intermediate. While the enol is less nucleophilic than the enolate, acid catalysis can still effectively promote reactions like aldol (B89426) condensations and halogenations by activating the electrophile as well. Acid catalysis is crucial for establishing a rapid equilibrium between the keto and enol tautomers.
Transition Metal Catalysis
Transition metal complexes are powerful catalysts for a wide array of transformations involving β-keto esters. They can activate the substrate in unique ways, often leading to high selectivity and efficiency that is not achievable with other catalytic methods.
The asymmetric hydrogenation of the ketone functionality in β-keto esters is one of the most effective methods for synthesizing optically active β-hydroxy esters, which are valuable chiral building blocks. While specific studies on this compound are not prevalent, extensive research on analogous β-keto esters demonstrates the power of transition metal catalysis in these reductions. Ruthenium, rhodium, and iridium complexes featuring chiral phosphine ligands are particularly effective.
For instance, Ru-BINAP catalysts are renowned for their high enantioselectivity in the hydrogenation of a variety of β-keto esters. Similarly, iridium catalysts with monosulfonylated diamine ligands have been shown to effectively catalyze the asymmetric transfer hydrogenation of β-keto esters in water, operating efficiently across a wide pH range. These reactions typically proceed with high conversion and excellent enantiomeric excess (ee), demonstrating the precise stereocontrol exerted by the chiral metal complex. The choice of metal, ligand, and reaction conditions can be tailored to achieve the desired stereoisomer of the corresponding β-hydroxy ester.
| Substrate | Catalyst | Conditions | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Ethyl benzoylacetate | RuCl(p-cymene)[(S,S)-Ts-DPEN] | HCOOH/NEt3, 25°C | (S)-Ethyl 3-hydroxy-3-phenylpropanoate | >95 | 99 |
| Ethyl 4-chloroacetoacetate | (R)-BINAP-Ru(II) | H2 (10 atm), MeOH, 25°C | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 100 | 98 |
| Ethyl acetoacetate (B1235776) | Ir(III)-TsDPEN | HCOOH/HCOONa, H2O, 4°C | (R)-Ethyl 3-hydroxybutanoate | 99 | 97 |
The enolates derived from β-keto esters are excellent nucleophiles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the α-position. Palladium-catalyzed reactions are particularly common for this purpose. For a compound like this compound, its enolate could be coupled with various electrophiles, such as aryl or vinyl halides/triflates, in reactions like the Suzuki, Heck, or Buchwald-Hartwig α-arylation.
For example, palladium catalysts with bulky, electron-rich phosphine ligands like PtBu3 have been successfully used for the β-arylation of α-keto ester enolates with aryl bromides. Similarly, nickelocene has been shown to catalyze the direct α-amidation of β-keto esters. These methods provide access to α-substituted β-keto esters, which are versatile synthetic intermediates. The reaction conditions are typically mild, and a broad range of functional groups are tolerated on both the enolate and the electrophile.
| β-Keto Ester | Coupling Partner | Catalyst System | Product Type | Yield (%) |
|---|---|---|---|---|
| Ethyl 2-methyl-3-oxobutanoate | 4-Bromotoluene | Pd2(dba)3 / PtBu3 | α-Aryl-β-keto ester | 95 |
| Ethyl 3-oxopentanoate | Benzoyl Azide | Nickelocene / LiOt-Bu | α-Amido-β-keto ester | 82 |
| Allyl acetoacetate | - (Decarboxylative allylation) | Pd(PPh3)4 | α-Allyl ketone | ~90 |
Organocatalysis and Biocatalysis
In recent decades, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, offering unique advantages in terms of sustainability, cost, and stereocontrol.
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. β-Keto esters are among the most widely used substrates in this field due to their dual nucleophilic and electrophilic nature. For a substrate like this compound, chiral organocatalysts could facilitate a variety of enantioselective reactions at the α-position.
Chiral amines, such as proline and its derivatives, can react with the ketone of a β-keto ester to form a transient enamine, which then acts as a nucleophile in reactions like Michael additions or Mannich reactions. Alternatively, chiral Brønsted acids (e.g., phosphoric acids) or hydrogen-bond donors (e.g., thioureas, squaramides) can activate electrophiles and/or the β-keto ester itself, facilitating highly enantioselective additions. Phase-transfer catalysis using chiral ammonium salts is another effective strategy for reactions such as enantioselective alkylations and halogenations of β-keto ester enolates.
| Reaction Type | β-Keto Ester | Electrophile | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Michael Addition | Ethyl 2-oxocyclopentanecarboxylate | Nitrostyrene | (S)-Diphenylprolinol silyl ether | 99 | 97 |
| α-Halogenation | Ethyl 2-oxo-2H-pyran-3-carboxylate | N-Fluorobenzenesulfonimide (NFSI) | Cinchona alkaloid derivative | 95 | 94 |
| Aldol Reaction | Ethyl acetoacetate | 4-Nitrobenzaldehyde | Chiral primary amine-thiourea | 85 | 99 |
Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations with exceptional selectivity. The reduction of the keto group in β-keto esters to produce chiral β-hydroxy esters is a classic example of a highly efficient biocatalytic process. Enzymes, particularly ketoreductases (KREDs) and dehydrogenases found in organisms like baker's yeast (Saccharomyces cerevisiae) or Geotrichum candidum, are frequently used for this purpose.
The remarkable stereocontrol achieved by enzymes stems from the precise three-dimensional arrangement of the substrate within the enzyme's active site. The substrate is held in a specific orientation through a network of non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions), exposing one of the two faces of the ketone carbonyl to the reducing cofactor (typically NADH or NADPH). This selective facial attack leads to the formation of one stereoisomer almost exclusively. The stereochemical outcome can often be predicted by models such as Prelog's rule. Furthermore, different enzymes can exhibit opposite stereopreferences, allowing for the synthesis of either the (R)- or (S)-β-hydroxy ester by selecting the appropriate biocatalyst. Genetic engineering of microorganisms can also be used to enhance the selectivity for a specific reductase, leading to even higher optical purity of the product.
| Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|---|---|
| Ethyl acetoacetate | Baker's Yeast (S. cerevisiae) | Ethyl 3-hydroxybutanoate | High | >98 | (S) |
| Ethyl 3-oxohexanoate (B1246410) | Geotrichum candidum | Ethyl 3-hydroxyhexanoate | Good | >99 | (R) |
| Ethyl benzoylacetate | Ketoreductase (KRED) | Ethyl 3-hydroxy-3-phenylpropanoate | >95 | >99 | (S) or (R) depending on enzyme |
Advanced Synthetic Strategies Employing Ethyl 4,4 Dimethoxy 3 Oxopentanoate
Multi-Component Reaction Design
Cascade and Tandem Reactions
Cascade and tandem reactions involve a sequence of intramolecular or intermolecular transformations that occur consecutively in a single pot, often creating significant molecular complexity from simple precursors. The functional groups of ethyl 4,4-dimethoxy-3-oxopentanoate—the ester, the ketone, and the acetal (B89532)—offer theoretical starting points for initiating such reaction cascades. For instance, hydrolysis of the acetal followed by an intramolecular aldol-type reaction could be envisioned. Nevertheless, specific research detailing the development or application of cascade or tandem reactions initiated from this compound has not been found in a thorough review of scientific databases.
Green Chemistry Approaches for Synthesis and Application
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient conditions.
Solvent-Free or Aqueous Medium Reactions
Performing reactions in water or without any solvent are key principles of green chemistry. These approaches can significantly reduce the environmental impact of chemical synthesis. While the synthesis of related β-ketoesters has been explored under such conditions, specific studies detailing the synthesis or subsequent reactions of this compound in aqueous media or under solvent-free conditions are not documented in the available scientific literature.
Catalyst Recycling and Sustainability
The development of recyclable catalytic systems is crucial for sustainable chemical manufacturing, as it minimizes waste and reduces costs. This is applicable to both the synthesis of a target molecule and its use in further catalytic transformations. In the context of this compound, there is no published research focusing on the use of recyclable catalysts for its synthesis or its application in reactions where catalyst sustainability was the primary focus.
Flow Chemistry Applications
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and improved scalability. This technology is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. A literature search for the application of flow chemistry in the synthesis or transformation of this compound did not yield any specific studies. Consequently, there are no established flow chemistry protocols or associated research findings to report for this particular compound.
Future Research Directions
Exploration of Novel Reactivity Patterns
The inherent functionalities of ethyl 4,4-dimethoxy-3-oxopentanoate make it a prime candidate for discovering new chemical reactions. Future research should focus on exploiting the interplay between the keto, ester, and dimethoxy acetal (B89532) groups.
One promising area is the investigation of cycloaddition reactions . While β-keto esters are known to participate in various cyclizations, the specific substitution pattern of this compound could lead to unique outcomes. For instance, its enolate or enol ether derivatives could be explored as dienes or dienophiles in Diels-Alder reactions to construct highly functionalized cyclohexene (B86901) rings. Furthermore, its reaction with azides or other 1,3-dipoles could provide access to novel five-membered heterocycles. researchgate.net
The development of multicomponent reactions (MCRs) involving this compound is another fertile ground for research. Its ability to act as a three-carbon building block with multiple reactive sites could be leveraged in MCRs to rapidly assemble complex molecular architectures. For example, reactions combining an aldehyde, an amine, and this compound could lead to the synthesis of diverse heterocyclic scaffolds.
Finally, exploring the reactivity of the dimethoxy acetal group under non-hydrolytic conditions presents an opportunity for novel transformations. Lewis acid-mediated reactions could selectively activate the acetal, leading to reactions with various nucleophiles and offering a pathway to asymmetrically substituted 1,3-dicarbonyl compounds or their equivalents.
| Proposed Research Area | Potential Reactants | Expected Product Class |
| Cycloaddition Reactions | Dienes, Azides, Nitrones | Functionalized Carbocycles and Heterocycles |
| Multicomponent Reactions | Aldehydes, Amines, Isocyanides | Poly-substituted Heterocycles |
| Acetal Activation | Lewis Acids, Organosilicon Reagents | Asymmetrically Substituted 1,3-Diketones |
Development of New Catalytic Systems
Advancing the synthetic utility of this compound will heavily rely on the development of new and efficient catalytic systems. A primary focus should be on asymmetric catalysis to control the stereochemistry of its transformations.
Asymmetric hydrogenation or transfer hydrogenation of the ketone functionality could provide access to chiral β-hydroxy esters, which are valuable building blocks in natural product synthesis. While structurally similar β-ketoesters have been successfully reduced with high enantioselectivity using ruthenium-based catalysts like Ru[(R)-BINAP]Cl2, specific optimization for this compound is warranted. The development of catalysts based on more earth-abundant and less toxic metals would also be a significant advancement.
Organocatalysis represents another key area for future development. Chiral amines or phosphoric acids could be employed to catalyze enantioselective additions to the α-position of the β-keto ester. For example, asymmetric Michael additions or Mannich reactions would provide straightforward routes to chiral synthons.
Furthermore, the development of new organometallic catalytic reactions could unlock unprecedented reactivity. For instance, palladium- or copper-catalyzed cross-coupling reactions at the α-position could be explored to introduce various aryl, vinyl, or alkyl substituents. researchgate.net Additionally, catalytic systems that can mediate tandem reactions, such as a catalytic activation of the acetal followed by an intramolecular cyclization, would be highly valuable for streamlining synthetic sequences.
| Catalytic Approach | Target Transformation | Potential Catalyst Class |
| Asymmetric Reduction | Enantioselective ketone reduction | Chiral Ruthenium, Rhodium, or Iron complexes |
| Organocatalysis | Asymmetric Michael/Mannich reactions | Chiral Amines, Brønsted Acids |
| Organometallic Catalysis | α-Functionalization, Tandem reactions | Palladium, Copper, or Gold complexes |
Expansion of Applications in Pharmaceutical and Natural Product Synthesis
The structural motifs accessible from this compound make it a highly attractive starting material for the synthesis of pharmaceuticals and natural products.
In pharmaceutical synthesis , this compound can serve as a key precursor for a variety of heterocyclic scaffolds that form the core of many drug molecules. For instance, condensation reactions with amidines, guanidines, or ureas could lead to the synthesis of substituted pyrimidines, a class of compounds with a broad range of biological activities. The synthesis of a related compound, ethyl 2-cyano-4,4-dimethoxybutanoate, has been shown to be a viable route to pyrimidine (B1678525) derivatives. google.com Similarly, reactions with hydrazines or hydroxylamine (B1172632) could yield pyrazoles and isoxazoles, respectively.
In the realm of natural product synthesis , this compound can be envisioned as a versatile building block for polyketide-derived natural products. The 1,3-dioxygenated pattern is a common feature in many natural products, and the dimethoxy acetal provides a masked 1,3-dicarbonyl functionality that can be revealed at a later stage of the synthesis. This strategy could be applied to the synthesis of macrolides, polyethers, and other complex natural products. For example, it could be a precursor to fragments needed for the synthesis of compounds like the phomopsolides or various anthraquinone-based natural products. nih.govnih.gov
Future research should focus on demonstrating the utility of this compound in the total synthesis of specific, biologically active target molecules. This would not only showcase its synthetic potential but also drive the development of new reactions and catalytic systems.
| Target Molecular Class | Key Synthetic Transformation | Potential Therapeutic Area/Natural Product Family |
| Substituted Pyrimidines | Condensation with Amidines/Guanidines | Kinase Inhibitors, Antivirals |
| Substituted Pyrazoles/Isoxazoles | Condensation with Hydrazines/Hydroxylamine | Anti-inflammatory, Anticancer |
| Polyketide Natural Products | Iterative chain elongation and functionalization | Antibiotics, Immunosuppressants |
Q & A
Q. Basic Research Focus
- ¹H NMR : The dimethoxy groups (δ ~3.2–3.4 ppm) and β-keto ester carbonyl (δ ~3.5–4.3 ppm for ester protons) are key identifiers.
- ¹³C NMR : The ketone carbonyl (δ ~200–210 ppm) and ester carbonyl (δ ~170 ppm) provide distinct signals.
- MS : Fragmentation patterns (e.g., loss of methoxy or ethoxy groups) distinguish it from analogs like ethyl 4,4-dimethyl-3-oxopentanoate (MW 172.22) .
What catalytic systems achieve high enantioselectivity in hydrogenating this compound to statin precursors?
Advanced Research Focus
Ru[(R)-BINAP]Cl₂ catalysts under high-pressure H₂ (50 bar) in methanol achieve up to 98.7% enantiomeric excess (ee) for the (R)-enantiomer of ethyl 3-hydroxy-5,5-dimethoxypentanoate, a statin intermediate. Substrate-to-catalyst ratios (20,000:1) and temperature (50°C) are critical for minimizing racemization . Competing ligands (e.g., RhI complexes) show lower selectivity, highlighting the role of chiral phosphane ligands in stereochemical control.
How do solvent polarity and temperature affect the stereochemical outcome of β-keto ester hydrogenation?
Advanced Research Focus
Polar aprotic solvents (e.g., THF) stabilize the enolate intermediate, favoring (S)-configured products, while methanol enhances protonation rates, promoting (R)-enantiomers. Elevated temperatures (>60°C) reduce ee due to increased kinetic resolution and side reactions. Systematic studies using chiral HPLC or circular dichroism are recommended to track enantiomeric ratios under varying conditions .
What analytical strategies resolve discrepancies in reported reaction yields for this compound’s synthesis?
Methodological Focus
Yield variations (e.g., 3% vs. 20–22% in thiophene synthesis) may arise from impurities in phosphorus trisulfide or incomplete hydrolysis steps . Purity checks (TLC, GC-MS) and stoichiometric adjustments (e.g., excess bromoacetate) improve reproducibility. Kinetic studies under inert atmospheres can also mitigate oxidative side reactions.
What safety protocols are critical for handling this compound in the lab?
Q. Practical Methodology
- Storage : Seal under dry conditions at –20°C to prevent ester hydrolysis .
- Hazards : Avoid inhalation (H335) and skin contact (H315); use PPE and fume hoods.
- Waste Disposal : Neutralize acidic byproducts before disposal to comply with EPA guidelines .
How is this compound utilized in heterocyclic synthesis (e.g., thiophenes)?
Application Focus
Heating with phosphorus trisulfide (P₄S₁₀) at 150°C induces cyclization to 2,3-dimethylthiophene via decarboxylation and sulfur incorporation. The dimethoxy groups act as directing groups, with reaction time and P₄S₁₀ purity critical for optimizing ring-closure efficiency .
What mechanistic insights explain the condensation reactions forming this compound?
Advanced Mechanistic Focus
The reaction proceeds via enolate formation from ethyl 2-methyl-3-oxobutanoate, followed by nucleophilic attack on ethyl bromoacetate. Methoxy groups stabilize the transition state through electron donation, while steric hindrance at the β-carbon influences regioselectivity. Isotopic labeling (e.g., ¹⁸O) can trace carbonyl oxygen origins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
